Iopamidol ep impurity C
Overview
Description
It is characterized by its achiral stereochemistry and has a molecular weight of 747.0593 . This compound is notable for its applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iopamidol ep impurity C involves multiple steps, starting with the preparation of the core benzene ring structure, followed by the introduction of iodine atoms and functional groups. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired chemical transformations. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound is carried out on a larger scale, utilizing optimized synthetic routes to ensure high yield and purity. The process involves stringent quality control measures to meet regulatory standards. The production methods may include batch or continuous processes, depending on the scale and requirements.
Chemical Reactions Analysis
Types of Reactions
Iopamidol ep impurity C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized by their enhanced chemical and physical properties, making them suitable for various applications .
Scientific Research Applications
Iopamidol ep impurity C has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is utilized in biochemical assays and as a probe for studying biological processes.
Medicine: this compound is investigated for its potential therapeutic properties and as a diagnostic agent in medical imaging.
Mechanism of Action
The mechanism of action of Iopamidol ep impurity C involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Iopamidol ep impurity C can be compared with other similar compounds, such as iopamidol and its derivatives. These compounds share structural similarities but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific combination of functional groups and iodine atoms, which confer distinct chemical and physical properties .
List of Similar Compounds
- Iopamidol
- Iopromide
- Iohexol
- Ioversol
These compounds are commonly used in medical imaging and other applications, highlighting the versatility and importance of this compound in scientific research and industry .
Properties
IUPAC Name |
5-acetamido-1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20I3N3O7/c1-6(27)20-14-12(18)9(15(28)21-7(2-23)3-24)11(17)10(13(14)19)16(29)22-8(4-25)5-26/h7-8,23-26H,2-5H2,1H3,(H,20,27)(H,21,28)(H,22,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKGITXCDJXPJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20I3N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30878037 | |
Record name | MBENZAMIDENNBISCHCH2OH25ACETAMIDOI3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30878037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
747.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87932-07-8, 76350-23-7 | |
Record name | 1,3-Benzenedicarboxamide, 5-(acetylamino)-N1,N3-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-2,4,6-triiodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087932078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MBENZAMIDENNBISCHCH2OH25ACETAMIDOI3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30878037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(ACETYLAMINO)-N1,N3-BIS(2-HYDROXY-1-(HYDROXYMETHYL)ETHYL)-2,4,6-TRIIODO-1,3-BENZENEDICARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79BW3KJ4ZW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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